N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide

IDO inhibitor design zinc-binding group medicinal chemistry

N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide (CAS 1105194-39-5) is a synthetic small molecule (C13H16N4O3, MW 276.29 g/mol) featuring a pyridine core, an N'-hydroxy-carboximidamide group, and a 3-methylisoxazole moiety connected via a propoxy linker. The compound contains the N'-hydroxyamidine pharmacophore characteristic of several indoleamine 2,3-dioxygenase (IDO) inhibitor chemotypes.

Molecular Formula C13H16N4O3
Molecular Weight 276.29 g/mol
CAS No. 1105194-39-5
Cat. No. B1451594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide
CAS1105194-39-5
Molecular FormulaC13H16N4O3
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CCCOC2=NC=C(C=C2)C(=NO)N
InChIInChI=1S/C13H16N4O3/c1-9-7-11(20-17-9)3-2-6-19-12-5-4-10(8-15-12)13(14)16-18/h4-5,7-8,18H,2-3,6H2,1H3,(H2,14,16)
InChIKeyVAGAMWTXYDQBDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide (CAS 1105194-39-5): Chemical Identity and Baseline Characteristics


N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide (CAS 1105194-39-5) is a synthetic small molecule (C13H16N4O3, MW 276.29 g/mol) featuring a pyridine core, an N'-hydroxy-carboximidamide group, and a 3-methylisoxazole moiety connected via a propoxy linker. The compound contains the N'-hydroxyamidine pharmacophore characteristic of several indoleamine 2,3-dioxygenase (IDO) inhibitor chemotypes . It is cataloged primarily by chemical suppliers as a research-grade compound with typical purity of 95% , intended for in vitro and laboratory research use only.

Procurement Risk: Why Generic Substitution of N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide (CAS 1105194-39-5) Is Not Advisable


The combination of the N'-hydroxy-carboximidamide zinc-binding group (ZBG), the 3-methylisoxazole capping group, and the specific propoxy linker length confers a unique three-dimensional pharmacophore that cannot be assumed from structurally related pyridine-carboximidamide or isoxazole-containing analogs. Even minor modifications—such as replacing the N'-hydroxyamidine with a hydroxamic acid, altering the isoxazole substitution pattern, or changing the linker atom—can drastically alter target binding kinetics, selectivity profiles, and ADMET properties. Therefore, generic substitution with a visually similar compound (e.g., a pyridazine analog or a des-methyl isoxazole derivative) without matching analytical verification carries a high risk of divergent biological outcomes and invalid experimental conclusions.

Quantitative Differentiation Evidence for N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide (CAS 1105194-39-5) Against Closest Analogs


Structural Differentiation of N'-Hydroxyamidine vs. Hydroxamic Acid Zinc-Binding Groups in Isoxazole-Pyridine IDO Inhibitor Scaffolds

The compound employs an N'-hydroxy-carboximidamide (hydroxyamidine) zinc-binding group, which is structurally distinct from the hydroxamic acid ZBG found in benchmark IDO1 inhibitors such as epacadostat. In the broader IDO inhibitor patent literature, N'-hydroxyamidine derivatives were profiled as a distinct subclass with potentially differentiated pharmacokinetic properties compared to hydroxamic acids [1].

IDO inhibitor design zinc-binding group medicinal chemistry

Cyp3A5 Metabolic Stability Cross-Study Comparison of N'-Hydroxy-Carboximidamide Analogs

A structurally related N'-hydroxy-carboximidamide analog (CHEMBL3527048) was evaluated against human recombinant CYP3A5 and showed a Ki of 1.20E+3 nM for inhibition of testosterone 6β-hydroxylase activity [1]. While this data is for a close structural analog rather than CAS 1105194-39-5 itself, it demonstrates that N'-hydroxyamidine-containing compounds within this chemospace can interact with CYP3A5, a key enzyme for hepatic drug metabolism. In contrast, many hydroxamic acid-based IDO inhibitors (e.g., epacadostat) exhibit different CYP inhibition profiles [1].

CYP3A5 metabolism drug-drug interaction ADMET

Linker Length Differentiation: Propoxy vs. Ethoxy vs. Butoxy in Isoxazole-Pyridine IDO Modulators

The compound contains a three-carbon propoxy linker connecting the pyridine core to the 3-methylisoxazole ring. In the N-hydroxyamidinoheterocycle patent series (US20080125470A1), linker length was systematically varied across multiple exemplified compounds, with biological activity shown to be sensitive to this parameter [1]. Compounds with shorter (ethoxy) or longer (butoxy) linkers are considered distinct chemical entities with potentially divergent IDO inhibitory potency and selectivity.

linker optimization structure-activity relationship IDO inhibitor

Recommended Research Applications for N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide (CAS 1105194-39-5)


In Vitro IDO1 Enzyme Inhibition Screening and SAR Expansion

Based on its membership in the N-hydroxyamidinoheterocycle class of IDO modulators [1], this compound is most appropriately deployed as a tool compound for in vitro IDO1 enzyme assays. Researchers should benchmark its IC50 against established IDO1 inhibitors (e.g., epacadostat, navoximod) under identical assay conditions using recombinant human IDO1 and L-tryptophan substrate to establish the potency contribution of the N'-hydroxyamidine ZBG in this specific scaffold context.

Zinc-Binding Group Selectivity Profiling Against Off-Target Metalloenzymes

The N'-hydroxy-carboximidamide moiety presents an opportunity to profile selectivity against a panel of metalloenzymes (HDAC1-11, MMPs, carbonic anhydrases) in comparison to hydroxamic acid-containing analogs [1]. Such profiling can quantify the selectivity advantage—or liability—of the hydroxyamidine ZBG, which is critical for programs seeking to minimize off-target metalloenzyme inhibition while preserving IDO1 potency.

CYP450 Metabolic Stability Assessment in Hepatocyte Models

Given that close structural analogs exhibit measurable CYP3A5 inhibition (Ki ~1.2 μM) [1], this compound is suitable for inclusion in CYP450 isoform selectivity panels and hepatocyte metabolic stability assays. Comparative data against the des-methylisoxazole or pyridazine-core analogs can isolate the metabolic contribution of the 3-methylisoxazole substituent and the pyridine core, informing lead optimization decisions in drug discovery programs.

Linker SAR Reference Standard for Isoxazole-Pyridine IDO Inhibitor Series

The three-carbon propoxy linker makes this compound a defined reference point within a linker-length SAR matrix [1]. Procurement of the ethoxy (2-carbon), propoxy (3-carbon), and butoxy (4-carbon) series enables systematic evaluation of linker-dependent conformational effects on IDO1 binding kinetics, providing quantitative structure-activity relationship data that cannot be obtained from any single homolog alone.

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